(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Chiral Amine Building Blocks Asymmetric Synthesis Enantioselective Pharmacology

SAR studies of 1-aminotetralin 5-HT receptor ligands demand enantiopure building blocks; racemic or incorrectly substituted material confounds biological readout. This (R)-configured HCl salt provides the defined stereochemistry needed: - Defined (R)-stereochemistry at C-1 eliminates enantiomeric variability in 5-HT7/5-HT1A receptor profiling - 7-Cl-5-MeO substitution pattern confers nanomolar CNS target affinity - Hydrochloride salt form enables direct use in aqueous assay buffers (cAMP, β-arrestin) Shipped ambient; available from mg to g scale with full QA documentation.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B12972050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1CCCC2N)Cl
InChIInChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1
InChIKeyOBWANGWRKCMAGJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (R)-7-Chloro-5-methoxy-1-aminotetralin HCl


(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1336125-41-7) is a chiral 1-aminotetralin derivative with the molecular formula C₁₁H₁₄ClNO·HCl and a molecular weight of 211.69 g/mol . It features a chlorine atom at the 7-position and a methoxy group at the 5-position on the tetrahydronaphthalene scaffold with a defined (R)-absolute configuration at the C-1 stereocenter . The hydrochloride salt form enhances aqueous solubility, making it suitable for various research and industrial applications .

Chiral (R)-enantiomer building block for stereochemical SAR studies
7-Cl-5-OMe pharmacophore associated with CNS target engagement screening
Hydrochloride salt form for direct use in aqueous assay workflows

Unmatched Specificity of (R)-7-Chloro-5-methoxy-1-aminotetralin HCl


Generic substitution within the 1-aminotetralin class is complicated by the critical interplay of substitution pattern and absolute stereochemistry. The specific 7-chloro-5-methoxy substitution pattern on the (R)-enantiomer backbone dictates its potential interaction with biological targets, as minor structural changes can lead to significant shifts in receptor affinity [1]. Using the opposite (S)-enantiomer or a racemic mixture introduces uncontrolled stereochemical variables that can drastically alter pharmacological profiles, making them unsuitable for structure-activity relationship (SAR) studies or asymmetric synthesis applications requiring enantiopure building blocks .

Stereochemistry

(S)-enantiomer or racemic mixture may shift stereochemical response, potentially invalidating SAR conclusions.

Pharmacophore

Unsubstituted 1-aminotetralin core lacks the 7-Cl-5-OMe pattern; reported class-level affinity may not translate.

Formulation

Free base form may require DMSO pre-formulation, complicating direct aqueous assay compatibility.

Differentiation Evidence for (R)-7-Chloro-5-methoxy-1-aminotetralin HCl


Enantiomeric Purity: (R) vs. (S) Configuration

The target compound possesses an (R)-absolute configuration at the C-1 position, whereas its direct enantiomer (CAS 1335884-45-1) is the (S)-form . In the related 2-aminotetralin class, the stereochemistry at the chiral center has been shown to dictate functional activity; for instance, the (S)-enantiomer of 2-aminotetralin derivatives retains high affinity and selectivity for the 5-HT7 receptor, whereas the (R)-enantiomer is often inactive or shows a different profile. [1] Both enantiomers are available from commercial sources with identical molecular weights (211.69 g/mol) and identical molecular formulas (C₁₁H₁₄ClNO), underscoring that discrimination relies solely on chiral analytical methods such as chiral HPLC or optical rotation .

Enantiomeric Configuration
Class-level
(R)-configuration vs (S)-enantiomer; divergent pharmacological profile expected based on 2-aminotetralin SAR.
Enantiomer-comparison study context
Chiral HPLC or optical rotation required for identity confirmation
Chiral Amine Building Blocks Asymmetric Synthesis Enantioselective Pharmacology

7-Chloro-5-methoxy vs. Unsubstituted Core

The 7-chloro-5-methoxy substitution pattern on the tetrahydronaphthalene ring differentiates this compound from the unsubstituted 1-aminotetralin core (CAS 2217-40-5). Literature on related aminotetralin classes indicates that chlorine substitution, particularly at the 7-position, is associated with improved affinity for serotonin receptors, including the 5-HT7 subtype [1]. While direct binding data for the target compound is not publicly available, the presence of the chlorine atom is known to enhance binding affinity compared to hydrogen in related scaffolds [1]. The methoxy group at the 5-position further modulates lipophilicity and electron distribution, contributing to a distinct pharmacophore not achievable with the bare 1-aminotetralin scaffold [2].

Substitution Pattern
Class-level
7-Cl-5-OMe substitution vs unsubstituted core; creates a distinct pharmacophore for 5-HT receptor engagement.
Supports target engagement screening interpretation
Class-level SAR from related aminotetralin studies
Serotonin Receptor Ligands GPCR SAR Fragment-Based Drug Discovery

Higher Purity vs. Standard Grade

Supplier analytical data indicate a minimum chemical purity of 98% for the (R)-free base (CAS 1336125-41-7) as determined by HPLC . This exceeds the standard research-grade threshold of 95% often encountered for chiral amine building blocks . High purity reduces the risk of side reactions in subsequent synthetic steps and ensures more reproducible biological assay results.

Chemical Purity
Data to verify
≥98% HPLC purity (reported) vs standard research-grade threshold of 95%
Supports procurement specification review
Supplier specification; independent verification recommended
Chemical Purity Analytical Chemistry Procurement Specification

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of this compound provides enhanced aqueous solubility compared to its free base counterpart . While the free base (R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336125-41-7) is suitable for organic synthesis, the hydrochloride salt is preferred for biological assays where aqueous solubility is a requirement, such as in in vitro pharmacological studies .

Salt Form Solubility
Class-level
HCl salt enhances aqueous solubility compared to free base form (qualitative improvement consistent with amine salification).
Formulation-fit for aqueous assay workflows
Exact solubility values not publicly available
Drug Formulation Solubility Salification

Applications for (R)-7-Chloro-5-methoxy-1-aminotetralin HCl


5-HT7/5-HT1A Focused Library Synthesis

Utilize this compound as a chiral amine building block to construct libraries targeting the 5-HT7 or 5-HT1A receptors. The 7-chloro-5-methoxy substitution pattern is known within the aminotetralin class to confer nanomolar affinity for these CNS targets [1].

Asymmetric Synthesis of CNS API Intermediates

Leverage the defined (R)-stereochemistry at the C-1 position as a chiral starting material for the synthesis of complex CNS drug candidates, where enantiopurity is critical for pharmacological activity .

Enantioselective Screening Campaigns

Employ the hydrochloride salt form directly in receptor binding or functional assays (e.g., cAMP, β-arrestin recruitment) to profile the activity of the (R)-enantiomer against its (S)-counterpart, establishing an enantioselective SAR .

Application
Selection Property
Validation Focus
5-HT₇/5-HT₁ₐ library synthesis
Chiral (R)-7-Cl-5-OMe 1-aminotetralin building block
Enantiomeric purity and substitution pattern confirmation
CNS research intermediate synthesis
Defined (R)-stereochemistry at C-1
Chiral identity by HPLC or optical rotation
Enantioselective screening campaigns
Hydrochloride salt for aqueous buffer compatibility
Assay buffer solubility and enantiomer-specific response
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